Cystine, N,N'-diacetyl-, L-

Immunomodulation Contact sensitivity Delayed-type hypersensitivity

Gap: NAC and unmodified cystine cannot substitute for N,N'-Diacetyl-L-cystine-NAC lacks the intact disulfide bridge essential for immunomodulatory activity, and only authentic DiNAC satisfies EP Impurity C regulatory requirements. • 100× more potent than NAC in contact sensitivity models (oral nM-µM dosing) • ~50% reduction in aortic atherosclerosis in WHHL rabbits without altering plasma lipids • Official EP Impurity C reference standard for NAC impurity profiling ≥97% purity, 2-8°C storage, ambient shipping. For immunomodulation, atherosclerosis, and pharmaceutical QC applications.

Molecular Formula C10H16N2O6S2
Molecular Weight 324.4 g/mol
CAS No. 5545-17-5
Cat. No. B1669719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCystine, N,N'-diacetyl-, L-
CAS5545-17-5
SynonymsD-7042;  D-7193;  D 7042;  D 7193;  D7042;  D7193;  N,N-Diacetylcystine
Molecular FormulaC10H16N2O6S2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O
InChIInChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)
InChIKeyYTPQSLLEROSACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Buy N,N′-Diacetyl-L-cystine (CAS 5545-17-5): Key Identity, Purity and Technical Properties for Procurement


N,N′-Diacetyl-L-cystine (CAS 5545-17-5), also known as DiNAC or (Ac-Cys-OH)₂, is the disulfide dimer of N-acetylcysteine (NAC) and a derivative of the amino acid L-cystine [1]. It is a white to off-white crystalline solid with the molecular formula C₁₀H₁₆N₂O₆S₂ and a molecular weight of 324.38 g/mol [2]. The compound is characterized by an intact disulfide bridge linking two N-acetylated cysteine residues, a structural feature that distinguishes it from its monomeric precursor NAC and underpins its distinct biological and physicochemical properties [3]. For procurement purposes, the compound is available as a research-grade chemical from multiple vendors in purities ranging from ≥90% to ≥99.5%, with typical storage conditions of 0–8 °C or –20 °C for long-term stability .

Why N,N′-Diacetyl-L-cystine Cannot Be Substituted: Procurement Risks with NAC, Cystine and Structural Analogs


Generic substitution of N,N′-Diacetyl-L-cystine (DiNAC) with its monomeric precursor N-acetylcysteine (NAC) or with unmodified L-cystine introduces substantial and quantifiable risks to experimental validity, formulation stability, and analytical specificity. Unlike NAC, DiNAC possesses an intact disulfide bridge that is essential for its immunomodulatory activity; reduction of this bridge to yield NAC abrogates the compound's characteristic pharmacological effects [1]. Furthermore, in parenteral nutrition formulations, NAC is highly susceptible to oxidation to DiNAC in the presence of dissolved oxygen, whereas DiNAC itself is almost unconvertible to bioavailable cysteine when administered intravenously, resulting in fundamentally different metabolic fates [2]. The compound is also a designated official pharmacopeial impurity (Acetylcysteine Impurity C, EP Impurity) in NAC drug substances, meaning that analytical methods for NAC quality control must include DiNAC as a reference standard—a role that unmodified cystine or other acetylated analogs cannot fulfill [3]. Substitution with alternative cystine derivatives such as N,N′-dibutyrylcystine or N,N′-diisovalerylcystine introduces different acyl chain lengths and physicochemical properties that are not comparable without de novo validation [4].

N,N′-Diacetyl-L-cystine: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


DiNAC vs NAC: 100-Fold Higher Potency in Contact Sensitivity/Delayed-Type Hypersensitivity Modulation

In a direct head-to-head comparison using the oxazolone-induced contact sensitivity (CS) model in mice, N,N′-Diacetyl-L-cystine (DiNAC) demonstrated significantly greater potency than its monomeric precursor N-acetylcysteine (NAC). When administered orally daily for 6 days starting on the day of sensitization, DiNAC at a dose of 0.003 μmol/kg produced an enhancement of the CS reaction comparable to that achieved with NAC at a 100-fold higher dose of 0.3 μmol/kg [1]. The effective dose range for DiNAC in this model was 0.003 nmol/kg to 30 μmol/kg, whereas NAC required substantially higher doses to elicit similar effects [1]. Crucially, reduction of DiNAC's disulfide bridge to yield NAC completely abolished this immunomodulatory activity, demonstrating that the intact dimeric structure is essential for the observed potency advantage [1].

Immunomodulation Contact sensitivity Delayed-type hypersensitivity DTH In vivo pharmacology

DiNAC Oral Dosing Reduces Thoracic Aorta Atherosclerosis by 50% in WHHL Rabbits Without Altering Plasma Lipids

In Watanabe heritable hyperlipidemic (WHHL) rabbits, an established model of human familial hypercholesterolemia and spontaneous atherosclerosis, oral administration of N,N′-Diacetyl-L-cystine (DiNAC) produced a quantifiable anti-atherosclerotic effect that is distinct from conventional lipid-lowering therapies. Twelve weeks of daily oral DiNAC treatment at doses ranging from 0 to 973.11 μg/kg reduced thoracic aorta atherosclerotic plaque area by approximately 50% compared to untreated controls [1]. Notably, this reduction in atherosclerosis occurred without any significant alteration in plasma total cholesterol or triglyceride levels, indicating a lipid-independent mechanism of action that is mechanistically differentiated from statins, fibrates, and other lipid-modulating agents [1]. In contrast, N-acetylcysteine (NAC) has not been demonstrated to produce comparable anti-atherosclerotic efficacy in this model, and the effect is attributed to DiNAC's immunomodulatory properties rather than antioxidant activity shared with NAC [1].

Atherosclerosis Cardiovascular WHHL rabbit Lipid-independent mechanism Immunomodulation

DiNAC vs NAC: 30-Fold Slower Conversion to Cysteine After Intravenous Administration

In the context of parenteral nutrition formulations where cysteine supplementation is required for preterm neonates, N,N′-Diacetyl-L-cystine (DiNAC, also referred to as DAC) exhibits fundamentally different metabolic handling compared to its monomer N-acetylcysteine (NAC). A study evaluating both compounds in standardized pediatric parenteral nutrition (PPN) solutions reported that NAC is easily converted into bioavailable cysteine, whereas DiNAC is almost unconvertible to cysteine when given intravenously, resulting in diminished cysteine bioavailability [1]. Furthermore, DiNAC is converted to cysteine 30 times slower when administered intravenously compared to oral administration, where it undergoes reduction by cystine reductase during intestinal transit [1]. Additionally, DiNAC demonstrated greater stability and solubility in PPN solutions than NAC, which is prone to oxidation to DiNAC in the presence of dissolved oxygen [1].

Parenteral nutrition Cysteine bioavailability Pediatric formulation Stability Pharmacokinetics

DiNAC as Official Pharmacopeial Impurity Reference Standard: Acetylcysteine Impurity C (EP)

N,N′-Diacetyl-L-cystine (DiNAC) is officially designated as Acetylcysteine Impurity C according to the European Pharmacopoeia (EP) and is recognized as an acetylcysteine-related compound by the United States Pharmacopeia (USP) [1]. This designation establishes DiNAC as an essential analytical reference standard for the quality control of N-acetylcysteine (NAC) active pharmaceutical ingredients and finished drug products. The compound arises as the oxidative disulfide dimer impurity during NAC manufacturing, storage, and formulation, particularly in the presence of oxygen [2]. A patent describes an HPLC method specifically developed for detecting and quantifying N,N′-Diacetyl-L-cystine content in compound amino acid injections, enabling precise impurity monitoring in complex pharmaceutical matrices [3]. Unmodified L-cystine, N,N′-dibutyrylcystine, or other cystine derivatives are not recognized as equivalent EP impurity standards and cannot substitute for DiNAC in regulatory quality control applications.

Analytical chemistry Quality control Impurity profiling Pharmaceutical analysis HPLC

DiNAC vs Lysine Salt Form: Metastable vs Stable Dihydrate Distinction for Formulation Selection

A patent describing organic salts of N,N′-diacetylcystine explicitly states that the monohydrate form of the lysine salt of N,N′-diacetylcystine is metastable, whereas the dihydrate form is stable and especially suitable for use in inhalation devices [1]. This solid-state stability distinction between salt forms and hydrate states has direct implications for pharmaceutical formulation development and product storage. The parent compound (free acid) N,N′-Diacetyl-L-cystine itself exhibits defined solubility characteristics across multiple solvents: DMSO (15–20 mg/mL), DMF (20 mg/mL), ethanol (25 mg/mL), and PBS pH 7.2 (10 mg/mL), with a calculated water solubility estimate of 9.8 mg/mL at 25 °C [2]. Storage stability for the crystalline solid is ≥4 years at –20 °C, with recommended short-term storage at 0–8 °C .

Salt forms Formulation stability Inhalation devices Solid-state chemistry Crystallography

Evidence-Backed Applications of N,N′-Diacetyl-L-cystine (CAS 5545-17-5) in Research and Industrial Settings


Immunomodulation Research: Potent Orally Active Modulator of Contact Sensitivity and Delayed-Type Hypersensitivity

Based on the 100-fold potency advantage over NAC demonstrated in murine contact sensitivity models [1], N,N′-Diacetyl-L-cystine is particularly suited for immunomodulation research requiring nanomolar-to-micromolar oral dosing. The compound's intact disulfide bridge is essential for activity, making it a specific tool for studying disulfide-dependent immunomodulatory mechanisms distinct from NAC's thiol-based effects [1]. Researchers investigating T-cell mediated hypersensitivity, allergic contact dermatitis, and DTH reactions should prioritize DiNAC over NAC when the experimental objective requires a dimer-specific immunomodulator with high oral potency.

Atherosclerosis and Cardiovascular Research: Lipid-Independent Plaque Reduction

The demonstrated ~50% reduction in thoracic aorta atherosclerosis in WHHL rabbits without alteration of plasma lipids [1] positions N,N′-Diacetyl-L-cystine as a valuable compound for investigating immunomodulatory approaches to atherosclerosis that operate independently of cholesterol lowering. This application is differentiated from conventional cardiovascular research compounds (statins, PCSK9 inhibitors, fibrates) that act primarily through lipid modulation. Procurement for atherosclerosis studies is indicated when the research hypothesis concerns immune-mediated plaque regression or stabilization rather than lipid metabolism [1].

Pharmaceutical Quality Control: Acetylcysteine Impurity C (EP) Reference Standard

N,N′-Diacetyl-L-cystine is the officially designated Acetylcysteine Impurity C according to the European Pharmacopoeia [1]. This regulatory designation mandates its use as an analytical reference standard in HPLC and related methods for impurity profiling of NAC active pharmaceutical ingredients and finished drug products. A specific HPLC method has been patented for detecting DiNAC content in compound amino acid injections [2]. Quality control laboratories and pharmaceutical manufacturers conducting NAC-related impurity testing must procure authentic DiNAC reference material—unmodified cystine or other acetylated derivatives cannot serve as substitutes for regulatory compliance purposes [1].

Non-Alcoholic Steatohepatitis (NASH) and Liver Injury Research

Preclinical evidence indicates that N,N′-Diacetyl-L-cystine protects against liver injury in high-fat diet-treated NASH rat models and prolongs survival in D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure in mice [1]. While NAC has also been investigated in NAFLD/NASH contexts, DiNAC offers a structurally distinct disulfide dimer that may engage different mechanistic pathways, including modulation of nuclear transcription factor kappa B (NF-κB) activation [1]. This scenario is appropriate for researchers seeking a cystine derivative with demonstrated in vivo hepatoprotective activity in inflammatory liver disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cystine, N,N'-diacetyl-, L-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.